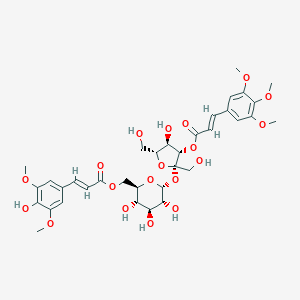
Tenuifoliside C
Vue d'ensemble
Description
Tenuifoliside C est un composé bioactif isolé des racines de Polygala tenuifolia, une plante médicinale chinoise traditionnelle. Il est connu pour ses effets inhibiteurs sur la lactate déshydrogénase et son rôle important dans l’inhibition de l’hydroxylation en position 6 de la chlorzoxazone catalysée par le CYP2E1
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Tenuifoliside C peut être isolé de la plante sauvage Polygala tenuifolia. Le processus d’extraction implique l’utilisation de solvants comme le méthanol pour dissoudre le composé, suivi de techniques de purification telles que la chromatographie liquide haute performance (HPLC) pour atteindre des niveaux de pureté élevés .
Méthodes de production industrielle : La production industrielle de this compound repose principalement sur l’extraction à partir de sources naturelles. Le processus implique la récolte des racines de Polygala tenuifolia, le séchage, puis l’utilisation de méthodes d’extraction par solvant pour isoler le composé. Le produit extrait est ensuite purifié en utilisant des techniques comme la HPLC pour assurer une pureté ≥ 98 % .
Analyse Des Réactions Chimiques
Types de réactions : Tenuifoliside C subit diverses réactions chimiques, notamment l’hydrolyse et l’isomérisation. Le composé est susceptible de se dégrader en milieu alcalin, conduisant à des réactions d’hydrolyse et d’isomérisation telles que l’isomérisation cis-trans, la tautomérie céto-énolique et l’isomérisation optique .
Réactifs et conditions courantes :
Hydrolyse : Elle se produit généralement dans des solutions aqueuses, en particulier en milieu alcalin.
Isomérisation : Elle peut être induite par des modifications de pH et de température.
Principaux produits formés : Les produits de dégradation du this compound comprennent divers isomères et formes hydrolysées, qui peuvent être identifiés par chromatographie liquide ultra-performante couplée à la spectrométrie de masse à temps de vol quadrupolaire (UHPLC-Q-TOF/MS) .
4. Applications de la recherche scientifique
This compound a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacie. Il est utilisé comme inhibiteur de la lactate déshydrogénase et a montré un potentiel pour inhiber l’hydroxylation en position 6 de la chlorzoxazone catalysée par le CYP2E1 . Cela le rend précieux pour la recherche en métabolisme des médicaments et en pharmacocinétique. De plus, this compound est étudié pour ses effets neuroprotecteurs, en particulier dans le contexte de maladies neurologiques telles qu’Alzheimer et Parkinson .
Applications De Recherche Scientifique
Tenuifoliside C has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacy. It is used as a lactate dehydrogenase inhibitor and has shown potential in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1 . This makes it valuable for research in drug metabolism and pharmacokinetics. Additionally, this compound is being studied for its neuroprotective effects, particularly in the context of neurological diseases such as Alzheimer’s and Parkinson’s .
Mécanisme D'action
Tenuifoliside C exerce ses effets principalement par l’inhibition des enzymes lactate déshydrogénase et CYP2E1 . Les effets neuroprotecteurs du composé sont attribués à ses propriétés antioxydantes, qui aident à réduire le stress oxydatif et à prévenir les dommages neuronaux. Il influence également la libération des neurotransmetteurs et l’activation des récepteurs, contribuant à ses effets thérapeutiques potentiels dans les troubles neurologiques .
Composés similaires :
- Tenuifoliside A
- Tenuifoliside B
- Polygalaxanthone III
Comparaison : This compound, ainsi que Tenuifoliside A et Tenuifoliside B, sont les principaux ingrédients pharmacologiquement actifs de Radix Polygalae . Bien que les trois composés partagent des effets inhibiteurs similaires sur les enzymes comme le CYP2E1, this compound est particulièrement reconnu pour sa puissance et sa stabilité supérieures. De plus, this compound a montré des propriétés neuroprotectrices uniques, ce qui en fait un composé précieux pour la recherche sur les maladies neurologiques .
Comparaison Avec Des Composés Similaires
- Tenuifoliside A
- Tenuifoliside B
- Polygalaxanthone III
Comparison: Tenuifoliside C, along with Tenuifoliside A and Tenuifoliside B, are major pharmacologically active ingredients in Radix Polygalae . While all three compounds share similar inhibitory effects on enzymes like CYP2E1, this compound is particularly noted for its higher potency and stability. Additionally, this compound has shown unique neuroprotective properties, making it a valuable compound for research in neurological diseases .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMZCFZCYRJAG-KQTMLTHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099966 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-37-7 | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenuifoliside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENUIFOLISIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is tenuifoliside C and where is it found?
A1: this compound is an acylated sucrose, a type of oligosaccharide ester, primarily found in the roots of Polygala tenuifolia Willd., also known as Yuan Zhi. [, ] This plant is traditionally used in Chinese medicine.
Q2: Can you describe the structural characteristics of this compound?
A2: While a specific molecular formula and weight are not provided in the provided research excerpts, we can deduce some structural information. This compound is a sucrose molecule esterified with specific acyl groups. One of these is a sinapoyl group, linked to the sucrose via an ester bond at the 3′ position. [] Further structural elucidation would require additional spectroscopic data, such as NMR and high-resolution mass spectrometry.
Q3: How is this compound typically extracted and what analytical methods are used for its quantification?
A3: Researchers have employed several techniques to extract and isolate this compound from Polygala tenuifolia. These include conventional ethanol extraction followed by various chromatographic methods like silica gel, ODS, gelatum, polyamide, and MCI. [] A more recent approach combines microwave-assisted extraction with countercurrent chromatography using a specific solvent system for increased efficiency. [] For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed. [, , , ]
Q4: What is known about the stability of this compound?
A4: Studies indicate that this compound, like other oligosaccharide esters, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. [] Its stability is influenced by both temperature and pH. The degradation pathways primarily involve hydrolysis and isomerization reactions, including cis-trans isomerism, keto-enol tautomerism, and optical isomerism. [] Specific details regarding its stability under various storage conditions or formulation strategies are not detailed in the provided excerpts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


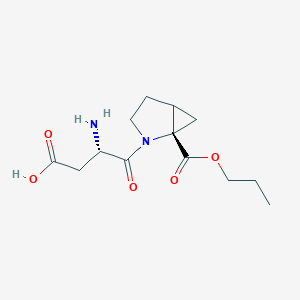
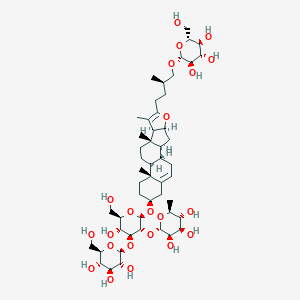
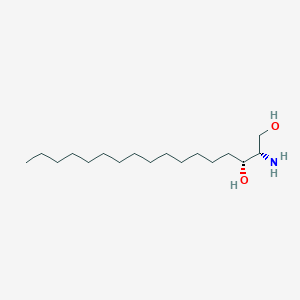

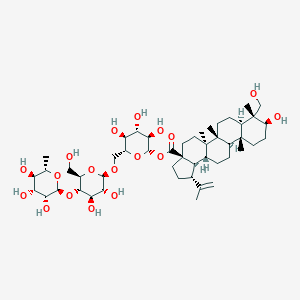
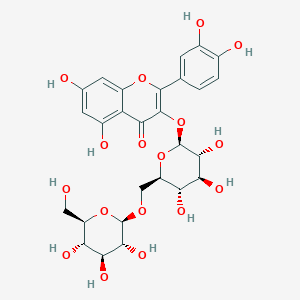

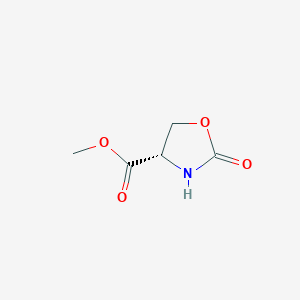
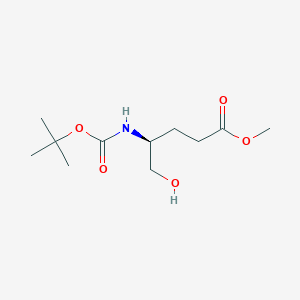
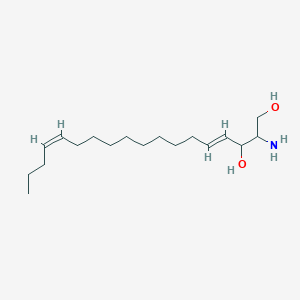
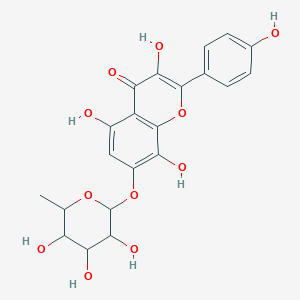
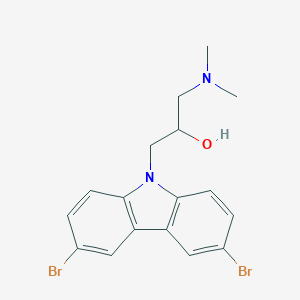
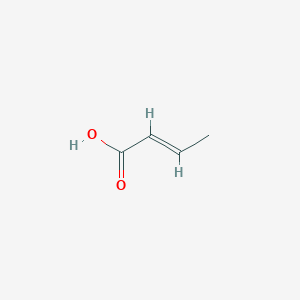
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
